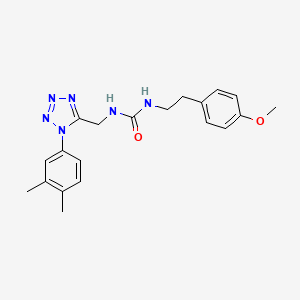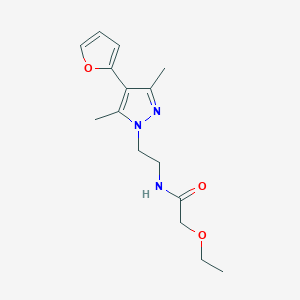![molecular formula C7H13ClF3NO2 B2354949 [1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride CAS No. 2445784-45-0](/img/structure/B2354949.png)
[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C7H12F3NO2·HCl. It is a hydrochloride salt of [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol, which is a cyclobutyl derivative containing an amino group, a methoxy group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Starting from Cyclobutanol: : Cyclobutanol can be functionalized to introduce the trifluoromethyl group, followed by methoxylation and amination.
Starting from Cyclobutylamine: : Cyclobutylamine can be trifluoromethylated, followed by methoxylation.
Industrial Production Methods
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: : Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of reduced trifluoromethyl derivatives.
Substitution: : Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic potential.
Industry: : Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the cyclobutyl ring. Similar compounds include:
Cyclobutanol derivatives: : Similar cyclobutyl compounds without the trifluoromethyl group.
Trifluoromethylated compounds: : Other compounds containing the trifluoromethyl group but with different ring structures.
These compounds differ in their reactivity and biological activity due to variations in their molecular structures.
Properties
IUPAC Name |
[1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-13-6(7(8,9)10)2-5(11,3-6)4-12;/h12H,2-4,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGPCRBOKOHFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CO)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
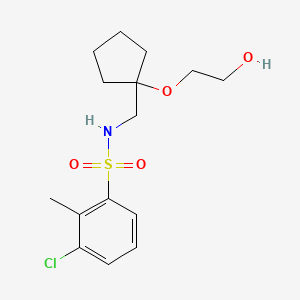
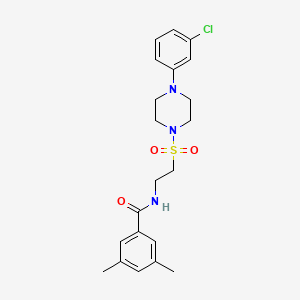
![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2354877.png)
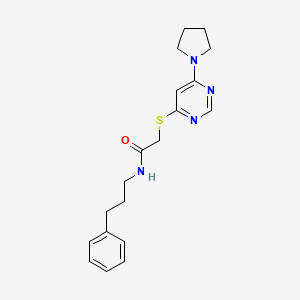

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)
